Lipophilicity Reduction vs Direct Thioether Analog
The target compound exhibits a calculated logP of 1.86, whereas the analog lacking the methylene linker (5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine, CAS 299936-22-4) has a reported logP of 3.13 [1][2]. This 1.27-unit decrease in logP corresponds to a ~20-fold reduction in octanol-water partition coefficient, fundamentally altering the compound's propensity for passive membrane diffusion, protein binding, and metal surface adsorption in corrosion inhibition contexts [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.86 (computed) |
| Comparator Or Baseline | 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine (CAS 299936-22-4): logP = 3.13 (computed) |
| Quantified Difference | ΔlogP = -1.27 (target less lipophilic) |
| Conditions | ZINC database computed logP vs. Chemsrc reported logP |
Why This Matters
A logP difference of >1 unit is predictive of significantly altered membrane permeability and biodistribution, making the target compound more suitable for applications requiring reduced lipophilicity, such as CNS drug discovery or aqueous-phase corrosion inhibition.
- [1] ZINC Database. ZINC111157 (5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine). zinc.docking.org. Accessed 2026. View Source
- [2] Chemsrc. 5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE (CAS 299936-22-4). m.chemsrc.com. Accessed 2026. View Source
- [3] Erdogan, T. (2019). Ultrasound-assisted improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives: an experimental and computational study. Journal of the Iranian Chemical Society, 16, 899–912. View Source
